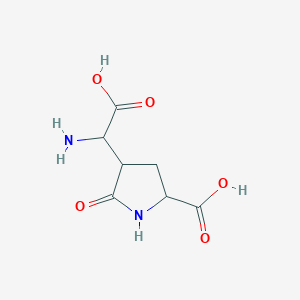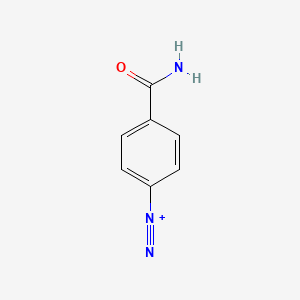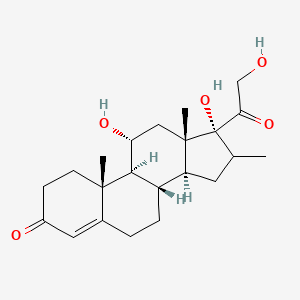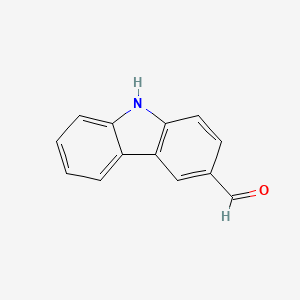
9H-咔唑-3-甲醛
概述
描述
9H-咔唑-3-甲醛: 是一种属于咔唑家族的有机化合物。咔唑是含有氮杂环芳香族化合物。该化合物以其显著的生物活性而闻名,包括抗癌活性。由于其独特的化学结构和反应性,它经常被用于科学研究。
科学研究应用
作用机制
9H-咔唑-3-甲醛的抗癌活性主要归因于其重新激活癌细胞中 p53 途径的能力。这种重新激活导致细胞凋亡增加和细胞增殖减少。 该化合物增强了 p53 在 Ser15 位点的磷酸化,这对于其肿瘤抑制功能至关重要 . 此外,它还影响其他途径,如 p38-MAPK 和 c-Jun N 端激酶 (JNK),从而促进其抗癌作用 .
生化分析
Biochemical Properties
9H-Carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with several biomolecules, including the tumor suppressor protein p53. The compound has been shown to enhance the phosphorylation of p53 at Ser15, which is crucial for its activation. This interaction leads to the upregulation of caspase activities, promoting apoptosis in melanoma cells . Additionally, 9H-Carbazole-3-carbaldehyde interacts with the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further contributing to its pro-apoptotic effects .
Cellular Effects
The effects of 9H-Carbazole-3-carbaldehyde on various cell types and cellular processes are profound. In melanoma cells, it induces apoptosis and senescence through the activation of the p53 pathway . This compound selectively inhibits the growth of BRAF-mutated and BRAF-wild-type melanoma cells while sparing normal human primary melanocytes . The upregulation of caspase activities and the activation of the p38-MAPK and JNK pathways are key mechanisms through which 9H-Carbazole-3-carbaldehyde exerts its effects on cell function .
Molecular Mechanism
At the molecular level, 9H-Carbazole-3-carbaldehyde exerts its effects primarily through the activation of the p53 signaling pathway. The compound enhances the phosphorylation of p53 at Ser15, leading to its activation and subsequent induction of apoptosis and senescence in melanoma cells . Additionally, 9H-Carbazole-3-carbaldehyde activates the p38-MAPK and JNK pathways, which are essential for its pro-apoptotic effects . The combination of these molecular interactions results in the selective suppression of melanoma cell growth without affecting normal melanocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Carbazole-3-carbaldehyde have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 9H-Carbazole-3-carbaldehyde maintains its pro-apoptotic effects over extended periods, with no evident toxic effects on normal tissues . The temporal stability of the compound ensures its sustained efficacy in inducing apoptosis and reducing cell proliferation in melanoma cells .
Dosage Effects in Animal Models
The effects of 9H-Carbazole-3-carbaldehyde vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits melanoma growth by inducing apoptosis and senescence . At higher doses, there may be potential toxic or adverse effects, although studies have not reported significant toxicity in normal tissues . The dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
9H-Carbazole-3-carbaldehyde is involved in several metabolic pathways, particularly those related to apoptosis and cell proliferation. The compound interacts with enzymes and cofactors involved in the p53 signaling pathway, leading to the activation of caspases and the induction of apoptosis . Additionally, 9H-Carbazole-3-carbaldehyde affects metabolic flux and metabolite levels, contributing to its overall pro-apoptotic effects .
Transport and Distribution
Within cells and tissues, 9H-Carbazole-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target cells, where it exerts its pro-apoptotic effects . The efficient transport and distribution of 9H-Carbazole-3-carbaldehyde are crucial for its therapeutic efficacy in melanoma treatment .
Subcellular Localization
The subcellular localization of 9H-Carbazole-3-carbaldehyde plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules such as p53 . Post-translational modifications and targeting signals ensure the precise localization of 9H-Carbazole-3-carbaldehyde, enhancing its pro-apoptotic effects .
准备方法
化学反应分析
反应类型:
氧化: 9H-咔唑-3-甲醛可以发生氧化反应生成各种氧化衍生物。
还原: 它可以被还原以形成相应的醇或其他还原形式。
取代: 该化合物可以参与取代反应,尤其是在醛基处,形成各种衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 格氏试剂或有机锂化合物等试剂通常被使用。
形成的主要产物:
氧化: 羧酸等氧化衍生物。
还原: 醇和其他还原形式。
取代: 各种取代的咔唑衍生物。
相似化合物的比较
类似化合物:
9-乙基-9H-咔唑-3-甲醛: 结构类似,但氮原子处有一个乙基。
6-((4-(二苯胺基)苯基)乙炔基)-9-乙基-9H-咔唑-3-甲醛: 含有额外的官能团,增强其光学性质.
独特性:
- 其结构允许灵活的化学修饰,使其成为研究和工业应用中宝贵的化合物。
9H-咔唑-3-甲醛: 由于其特定的反应性和生物活性而脱颖而出,尤其是其选择性靶向癌细胞而不影响正常细胞的能力.
属性
IUPAC Name |
9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBOHOGDAJPJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333418 | |
| Record name | 9H-Carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9H-Carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51761-07-0 | |
| Record name | Carbazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-CARBAZOLE-3-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9H-Carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 159 °C | |
| Record name | 9H-Carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9H-Carbazole-3-carbaldehyde?
A1: 9H-Carbazole-3-carbaldehyde has a molecular formula of C14H9NO and a molecular weight of 207.23 g/mol. []
Q2: Are there any characteristic spectroscopic features of 9H-Carbazole-3-carbaldehyde?
A2: Yes, 9H-Carbazole-3-carbaldehyde displays characteristic peaks in various spectroscopic analyses. Studies using UV-Vis spectroscopy reveal three main absorption peaks between 240 nm and 400 nm, indicating π–π and n–π electron transitions. [] This compound also shows distinct peaks in 1H NMR, 13C NMR, and FT-IR analyses, confirming its structure. [, , , , ]
Q3: Has the stability of 9H-Carbazole-3-carbaldehyde been investigated under different conditions?
A3: While specific stability studies under various conditions are limited in the provided research, thermogravimetric analysis (TGA) has been conducted on 9H-Carbazole-3-carbaldehyde derivatives. This analysis provides insights into their thermal stability and decomposition patterns. [, ]
Q4: Has 9H-Carbazole-3-carbaldehyde been incorporated into any specific materials or formulations?
A4: The provided research primarily focuses on the synthesis, characterization, and biological activity of 9H-Carbazole-3-carbaldehyde and its derivatives. Although its incorporation into specific materials hasn't been extensively explored, some studies describe its use in synthesizing fluorescent probes [], dyes/photosensitizers [], and compounds with potential applications in organic electronics. []
Q5: How do structural modifications of 9H-Carbazole-3-carbaldehyde affect its biological activity?
A5: Research indicates that introducing different substituents on the carbazole ring system of 9H-Carbazole-3-carbaldehyde can significantly impact its biological activity. For example, introducing a cyanoacetic acid group enhances its photosensitizing properties. [] Additionally, studies on carbazole-based α-aminophosphonates, synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated varying antiproliferative activity against different cancer cell lines depending on the amine substituent. []
Q6: What is the role of the aldehyde group in the biological activity of 9H-Carbazole-3-carbaldehyde?
A6: The aldehyde group plays a crucial role in the reactivity and biological activity of 9H-Carbazole-3-carbaldehyde. It participates in various chemical reactions, such as Knoevenagel condensation [] and Schiff base formation, [, ] which are essential for developing derivatives with diverse biological activities.
Q7: What in vitro and in vivo studies have been conducted on 9H-Carbazole-3-carbaldehyde and its derivatives?
A7: Research demonstrates the anti-inflammatory and antimicrobial potential of 9H-Carbazole-3-carbaldehyde derivatives. [] Studies have explored their inhibitory effects against key inflammatory mediators like TNF-α and IL-6 in LPS-induced human PBMCs. [] Furthermore, some derivatives exhibited potent antimicrobial activity against bacteria like Bacillus cereus and Staphylococcus aureus. [] Other investigations demonstrated the antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde in human melanoma cells by reactivating the p53 pathway. []
Q8: Have computational methods been applied to study 9H-Carbazole-3-carbaldehyde?
A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and optical properties of 9H-Carbazole-3-carbaldehyde and its derivatives. [, , , , ] These studies provide insights into their molecular geometries, electronic transitions, and potential for applications in optoelectronic devices. Molecular docking simulations have also been employed to investigate the interactions of 9H-carbazole-3-carbaldehyde derivatives with biological targets such as the peripheral benzodiazepine receptor (PBR), providing insights into their potential anticancer activity. []
Q9: What analytical methods are commonly used to characterize 9H-Carbazole-3-carbaldehyde and its derivatives?
A9: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to characterize the structure of 9H-Carbazole-3-carbaldehyde and its derivatives. [, , , , ] These methods provide detailed information about the compound's structure, purity, and properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
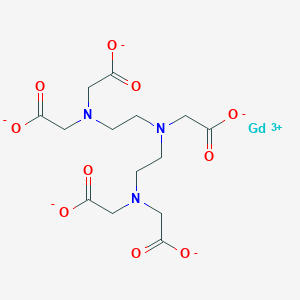
![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)

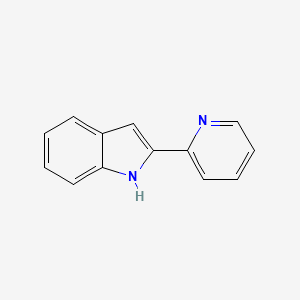
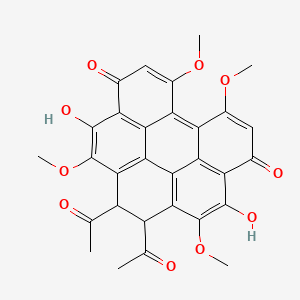
![ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate](/img/structure/B1198534.png)
![2',2'-Dimethyl-3-spiro[5,6,7,8a-tetrahydrothiazolo[3,2-a]pyridine-8,4'-thiane]one](/img/structure/B1198535.png)
![4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1198536.png)
![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)
